1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole
Overview
Description
1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole (also known as BFCA) is a small organic molecule that is used in a wide range of scientific applications. It has been studied extensively in the fields of organic synthesis, medicinal chemistry and biochemistry. BFCA is a versatile molecule that has a wide range of uses due to its unique properties. It has a high solubility in many organic solvents, a low melting point and a relatively low boiling point. The molecule is also highly reactive and can be used in a variety of synthetic reactions.
Scientific Research Applications
Synthesis of HIV Inhibitors
1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole is utilized in the synthesis of key intermediates for the development of HIV non-nucleoside reverse transcriptase inhibitors. A notable study describes a robust synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, an intermediate towards phosphoindole inhibitors, highlighting a five-step synthesis involving Boc protection and regioselective iodination (Mayes et al., 2010).
Fluorescence and Luminescence Studies
The compound is also significant in the study of fluorescence and luminescence properties of organic molecules. For instance, a study on a 7-azaindole adduct of boroxine, which is related to the chemical structure of interest, demonstrates its fluorescence in solution and solid states, offering insights into its application in material science and as a fluorescent probe (Wu et al., 1999).
Organic Synthesis and Chemical Reactivity
The versatility of 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole is further evident in its application in organic synthesis, particularly in the development of novel synthetic routes and methodologies. A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, utilizing regioselective chlorination of 7-azaindole via N-oxide, underscores the compound’s utility in creating pharmaceutical intermediates (Wang et al., 2006).
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of 7-azaindole, closely related to 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole, are explored for their potential as HIV-1 attachment inhibitors, demonstrating the critical role of such compounds in developing new therapeutic agents. The structure-activity relationships leading to highly potent HIV-1 inhibitors emphasize the importance of the azaindole core in drug discovery (Regueiro-Ren et al., 2013).
Anion Sensing and Material Science
Moreover, 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole and its derivatives find applications in anion sensing and material science, where their unique electronic and structural properties facilitate the development of selective sensors and advanced materials (Hudson & Wang, 2009).
properties
IUPAC Name |
tert-butyl 3-(chloromethyl)-5-fluoropyrrolo[2,3-b]pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN2O2/c1-13(2,3)19-12(18)17-7-8(5-14)10-4-9(15)6-16-11(10)17/h4,6-7H,5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMNDXALNSVBNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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